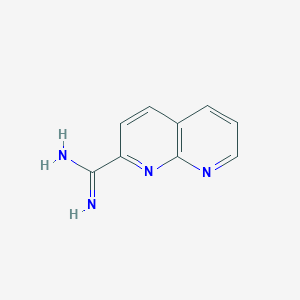

1,8-Naphthyridine-2-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N4 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

1,8-naphthyridine-2-carboximidamide |

InChI |

InChI=1S/C9H8N4/c10-8(11)7-4-3-6-2-1-5-12-9(6)13-7/h1-5H,(H3,10,11) |

InChI Key |

QUSFQAHFXFWAJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,8 Naphthyridine 2 Carboximidamide and Its Derivatives

Historical and Modern Approaches to 1,8-Naphthyridine (B1210474) Ring System Construction

The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry and materials science. kthmcollege.ac.innih.gov Its synthesis has been a subject of considerable interest, leading to the development of numerous methods. kthmcollege.ac.in Historically, many syntheses of naphthyridines were adapted from established quinoline (B57606) syntheses. oregonstate.edu The most common methods for constructing the 1,8-naphthyridine ring include the Skraup, Combes, Pfitzinger, Conrad-Limpach, and Friedländer reactions. nih.gov

Cyclization Strategies Involving 2-Aminopyridine (B139424) Precursors

A prevalent strategy for constructing the 1,8-naphthyridine skeleton involves the cyclization of appropriately substituted 2-aminopyridine precursors. These methods build the second pyridine (B92270) ring onto the existing one.

One such approach is a three-component condensation reaction. This single-step synthesis combines substituted 2-aminopyridines, an active methylene (B1212753) compound like malononitrile (B47326) or an alkyl cyanoacetate, and various aldehydes. The reaction proceeds under mild, room temperature conditions in the presence of a Lewis acid catalyst such as an N-bromosulfonamide to afford 1,8-naphthyridine derivatives in good yields. organic-chemistry.org

Another method involves the reaction of 2-aminonicotinaldehydes with terminal alkynes. This process is catalyzed by copper(II) triflate in the presence of diethylamine. The reaction is believed to proceed through a copper-catalyzed hydroamination of the alkyne, followed by a Friedländer-type condensation of the resulting enamine with the 2-aminonicotinaldehyde to form the 1,8-naphthyridine ring. researchgate.net

Friedländer Annulation and its Variants for Naphthyridine Formation

The Friedländer annulation is a versatile and widely used method for synthesizing 1,8-naphthyridines, generally providing high yields. nih.govacs.org This reaction involves the condensation of a 2-aminopyridine derivative containing a carbonyl group at the 3-position (such as 2-aminonicotinaldehyde) with a compound containing a reactive α-methylene group (a ketone or aldehyde). researchgate.netacs.org

Traditionally, the Friedländer reaction required hazardous and expensive acid or base catalysts that were often not reusable, posing challenges for industrial-scale synthesis. nih.gov To address these environmental concerns, greener alternatives have been developed. One such advancement is the use of ionic liquids as both the catalyst and solvent. nih.govacs.org For instance, basic ionic liquids like [Bmmim][Im] have shown excellent catalytic activity under solvent-free conditions. nih.gov Another environmentally benign approach utilizes water as the solvent and a non-toxic, water-soluble catalyst like choline (B1196258) hydroxide (B78521). nih.gov This method allows for gram-scale synthesis and easy product separation. nih.gov

The scope of the Friedländer reaction is broad, allowing for the synthesis of various substituted 1,8-naphthyridines. For example, 2,3-disubstituted 1,8-naphthyridines can be prepared from 2-aminonicotinaldehydes and various carbonyl compounds. kthmcollege.ac.in Even unsymmetrical ketones can be used, often leading to the exclusive formation of a single product isomer in excellent yields. acs.org

Doebner Reaction and Related Condensation Approaches in Naphthyridine Synthesis

The Doebner reaction, traditionally used for quinoline synthesis, can be adapted for the preparation of 1,8-naphthyridines. wikipedia.org This reaction typically involves the condensation of an aniline (B41778) (or in this case, an aminopyridine), an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. wikipedia.org

However, the direct application of the Doebner reaction to 2-aminopyridine does not typically yield 1,8-naphthyridine derivatives. Instead, it often results in the formation of open-chain compounds. researchgate.net The success of the cyclization to form the 1,8-naphthyridine ring is highly dependent on the substituents present on the 2-aminopyridine ring. The presence of strong electron-releasing groups at the 6-position of the 2-aminopyridine, such as an amino or hydroxyl group, can activate the C-3 position, making the formation of the 1,8-naphthyridine ring possible. oregonstate.edu In contrast, a weaker electron-releasing group like a methyl group may not be sufficient to promote the desired cyclization. oregonstate.edu

An alternative approach involves the pre-formation of benzalpyruvic acid, which is then reacted with a 6-substituted 2-aminopyridine. This two-step method has been shown to increase the yield of the resulting 1,8-naphthyridine. The choice of aldehyde can also influence the reaction outcome, with o-methoxybenzaldehyde sometimes providing better yields than benzaldehyde. oregonstate.edu

It is important to note that the Doebner-Miller reaction, a related quinoline synthesis, utilizes α,β-unsaturated carbonyl compounds instead of the aldehyde and pyruvic acid combination. wikipedia.org

Application of Vilsmeier-Haack Reagent in Naphthyridine Synthesis

The Vilsmeier-Haack reagent, typically a mixture of a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a versatile tool in organic synthesis. chemistrysteps.comijpcbs.com While it is most commonly used for the formylation of electron-rich aromatic and heteroaromatic compounds, it can also be employed to construct heterocyclic ring systems. ijpcbs.comwikipedia.org

A key application of the Vilsmeier-Haack reagent in this context is the regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine. researchgate.netresearchgate.net This is achieved through the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. researchgate.net The resulting 2-chloro-3-formyl-1,8-naphthyridine is a valuable intermediate that can be further modified. For example, the formyl group can be converted to a cyano group or an alkoxycarbonyl group. researchgate.net

The Vilsmeier-Haack reagent itself is a chloroiminium salt, which acts as the electrophile in the reaction. chemistrysteps.comwikipedia.org Its reaction with an activated aromatic ring leads to an iminium species, which upon hydrolysis, yields the corresponding aldehyde. wikipedia.org The reagent can also be used to activate carboxylic acids for the formation of esters and amides, and to convert alcohols to alkyl chlorides. ijpcbs.com

Synthesis of the 2-Carboximidamide Moiety

The 2-carboximidamide functional group is a key feature of 1,8-Naphthyridine-2-carboximidamide. Its synthesis is typically achieved from a nitrile precursor.

Direct Amidination Methods from Nitrile Precursors

The most common method for preparing carboximidamides is through the direct amidination of nitriles. This transformation can be achieved using various reagents and conditions.

One straightforward approach involves the reaction of a nitrile with an amine. This can be catalyzed by various reagents, although specific conditions for the synthesis of this compound from its corresponding nitrile are not extensively detailed in the provided context.

General methods for nitrile conversion to amides, which are structurally related, involve hydrolysis under acidic or basic conditions. youtube.comyoutube.com For instance, heating a nitrile with aqueous acid (H₃O⁺) or a base like hydroxide followed by an acidic workup will yield a carboxylic acid, with the amide being an intermediate in this process. youtube.comyoutube.com While not a direct synthesis of the carboximidamide, this highlights the reactivity of the nitrile group.

More directly, the Pinner reaction, though not explicitly mentioned in the context for this specific compound, is a classical method for converting nitriles to imidates, which can then be converted to carboximidamides.

Transformation of Carboxylic Acid Derivatives to Imidamides

An alternative to starting from nitriles is the transformation of carboxylic acid derivatives, such as esters or amides, into imidamides. For example, 1,8-naphthyridine-3-carboxamides can be synthesized from the corresponding carboxylates by treatment with an excess of a substituted aniline under mild conditions. ijpsr.com The initial carboxylate can be formed through a cyclo-condensation reaction of a substituted pyridine with ethoxy-methylenemalonate ester at high temperature. ijpsr.com

The aldehyde group of 1,8-naphthyridine-2-carbaldehyde (B1301402) can be oxidized to a carboxylic acid using agents like potassium permanganate (B83412) or chromium trioxide. This carboxylic acid can then potentially be converted to the corresponding carboximidamide through a series of steps, likely involving conversion to an amide followed by a dehydration/amination sequence, although specific examples for this compound are not detailed in the provided results.

Utility of Amidoximes as Intermediates in Imidamide Synthesis

Amidoximes are valuable intermediates in the synthesis of amidines. organic-chemistry.org They can be prepared and then reduced to form the desired amidine. A particularly effective method involves the reduction of acylated amidoximes with potassium formate. organic-chemistry.orgorganic-chemistry.org This method is simple, effective, and avoids the use of hazardous reagents like gaseous hydrogen. organic-chemistry.org The reaction is often catalyzed by palladium and proceeds rapidly in an acidic medium. organic-chemistry.org

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of 1,8-naphthyridine derivatives can be approached through both convergent and divergent strategies. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together in the final steps. A divergent approach starts with a common intermediate that is then elaborated into a variety of different target molecules. rsc.org

For instance, a divergent approach could start with a core 1,8-naphthyridine structure which is then functionalized at various positions. A greener method for the synthesis of substituted 1,8-naphthyridines has been developed using 2-aminonicotinaldehyde as a starting material with various carbonyl reaction partners in water. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Several factors can be adjusted, including the choice of catalyst, solvent, temperature, and reaction time.

For example, in the Friedländer synthesis of 1,8-naphthyridines, the use of basic ionic liquids like [Bmmim][Im] as both a catalyst and solvent has been shown to be effective, with optimized conditions being a 1:0.6 molar ratio of α-methylene carbonyl compounds to 2-amino-3-pyridinecarboxaldehyde (B47744) at 80 °C for 24 hours. nih.gov In another example, the use of ultrasound sonication has been shown to be a green and efficient method for synthesizing 1,8-naphthyridine derivatives, with optimization of solvent, temperature, catalyst amount, and reaction time leading to improved yields.

The use of water as a solvent, catalyzed by an inexpensive and biocompatible ionic liquid, has been reported for the gram-scale synthesis of 1,8-naphthyridines, resulting in excellent yields of over 90%. acs.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of 1,8-naphthyridine scaffolds aims to reduce the environmental impact of chemical processes. These principles include the use of alternative energy sources, safer solvents, and catalytic reactions to improve efficiency and minimize waste. While direct green synthetic methods for this compound are not extensively documented, the synthesis of its precursor, 1,8-naphthyridine-2-carbonitrile, and the subsequent conversion to the carboximidamide can be achieved using green techniques.

A plausible and environmentally conscious route to this compound involves the initial synthesis of the 1,8-naphthyridine core, followed by the introduction of a cyano group at the 2-position, and finally, the conversion of the nitrile to the desired carboximidamide. Green methods can be applied at various stages of this synthetic sequence.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often, the ability to perform reactions under solvent-free conditions, which aligns with the principles of green chemistry.

The Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines, has been adapted for microwave-assisted conditions. For instance, the reaction of 2-aminonicotinaldehyde with various active methylene compounds can be efficiently carried out under microwave irradiation to yield substituted 1,8-naphthyridines. acs.org The use of catalysts such as DABCO under solvent-free microwave conditions has been reported to afford 1,8-naphthyridine derivatives in good yields with significantly reduced reaction times. acs.org

While a direct microwave-assisted synthesis of this compound from simple precursors is not explicitly detailed in the literature, the conversion of a precursor like 1,8-naphthyridine-2-carbonitrile to the corresponding amide, a related functional group, has been achieved using microwave irradiation. This suggests the potential for a similar green conversion to the carboximidamide. The general principle involves the microwave-assisted reaction of the nitrile with an appropriate nitrogen source.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Friedländer Synthesis of 1,8-Naphthyridines | Hours | Minutes | acs.org |

| Synthesis of Fused Benzo rsc.orgkthmcollege.ac.innaphthyridines | Longer reaction times, lower yields | Shorter reaction times, good yields | nih.gov |

Ultrasonic Irradiation in Synthetic Protocols

Ultrasonic irradiation provides another effective green chemistry tool for organic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates and yields.

The application of ultrasound has been shown to be beneficial in the synthesis of various heterocyclic compounds, including 1,8-naphthyridine derivatives. For example, the synthesis of certain 1,8-naphthyridine derivatives has been achieved with improved rates and yields when carried out under ultrasonic irradiation compared to classical heating methods. This approach often allows for milder reaction conditions and shorter reaction times.

Advanced Spectroscopic and Structural Elucidation of 1,8 Naphthyridine 2 Carboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 1,8-Naphthyridine-2-carboximidamide. It provides detailed information about the carbon-hydrogen framework and the dynamic processes occurring in the molecule, such as tautomerism.

While specific experimental NMR data for this compound is not extensively published, the expected chemical shifts and coupling constants can be reliably predicted based on data from closely related 1,8-naphthyridine (B1210474) derivatives. nih.govchemicalbook.comresearchgate.net

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the five protons on the naphthyridine core and the protons of the carboximidamide group. The aromatic protons will likely appear in the range of δ 7.0-9.0 ppm. The H3, H4, and H5 protons would form a coupled system, while the H6 and H7 protons would constitute another. The protons of the -NH₂ and =NH groups of the carboximidamide moiety would be observable, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the C=N bond in the imidamide group is expected to be in the range of δ 150-160 ppm. The carbons of the naphthyridine ring will have chemical shifts characteristic of aromatic and heteroaromatic systems. researchgate.net

2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals, a suite of 2D NMR experiments is essential. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity within the two separate spin systems of the naphthyridine ring (H3-H4-H5 and H6-H7). sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of the protonated carbons of the naphthyridine ring. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be used to assign the quaternary carbons (C2, C5a, C8a) by observing their correlations with nearby protons. For instance, the H3 and H4 protons would show correlations to the C2 carbon, confirming its position. columbia.eduyoutube.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C2 | - | ~155 | H3, H4 |

| C3 | ~7.5 | ~122 | C2, C4, C4a |

| C4 | ~8.2 | ~137 | C2, C3, C5 |

| C5 | ~7.6 | ~120 | C4, C6, C5a |

| C6 | ~7.4 | ~129 | C5, C7, C8 |

| C7 | ~9.0 | ~153 | C5a, C6, C8a |

| C8a | - | ~145 | H7 |

| C4a | - | ~138 | H3, H5 |

| C(=NH)NH₂ | - | ~158 | H3, NH protons |

| NH/NH₂ | Variable | - | C(=NH)NH₂ |

The carboximidamide group can exist in different tautomeric and isomeric forms, and dynamic NMR (DNMR) is the ideal technique to study these exchange processes. researchgate.net The key dynamic equilibrium to investigate is the proton tautomerism between the amino (-NH₂) and imino (=NH) nitrogens, as well as E/Z isomerization around the C=N double bond.

By conducting variable-temperature (VT) NMR experiments, one could observe changes in the spectra that signify dynamic processes. mdpi.com At low temperatures, where the exchange is slow on the NMR timescale, separate signals for the different tautomers or isomers might be resolved. As the temperature increases, these signals would broaden, eventually coalesce into a single averaged signal at the coalescence temperature, and then sharpen again at higher temperatures where the exchange is rapid. Analyzing the line shapes at different temperatures would allow for the calculation of the activation energy (ΔG‡) for the tautomeric exchange, providing valuable insight into the stability and reactivity of the imidamide group. researchgate.netnih.gov

Mass Spectrometry for Molecular Structure Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and deduce structural information through fragmentation analysis.

HRMS is critical for the unambiguous confirmation of the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique molecular formula. For this compound (C₉H₈N₄), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the identity of the compound with high confidence. This technique is routinely used for the characterization of nitrogen-containing heterocyclic compounds. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. While a specific MS/MS spectrum for this compound is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation patterns of related structures like amidines, amides, and other nitrogen-containing heterocycles. researchgate.netnih.govjove.comlibretexts.org

The fragmentation of the protonated molecule (m/z 173.08) would likely proceed through several key pathways:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines and amidines, leading to a fragment at m/z 156.05.

Cleavage of the amidine group: Fission of the C-C bond between the naphthyridine ring and the carboximidamide group could yield a naphthyridine fragment or a carboximidamide fragment.

Ring fragmentation: The stable 1,8-naphthyridine ring system can undergo fragmentation, often characterized by the loss of small neutral molecules like HCN.

Interactive Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 173.08 | 156.05 | NH₃ | [C₉H₆N₃]⁺ |

| 173.08 | 130.06 | C(NH)NH₂ | [C₈H₆N₂]⁺ (1,8-Naphthyridine radical cation) |

| 156.05 | 129.05 | HCN | [C₈H₅N₂]⁺ |

| 130.06 | 103.04 | HCN | [C₇H₄N]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding. These two techniques are complementary. researchgate.net

For this compound, the spectra would be characterized by vibrations of the naphthyridine core and the carboximidamide group.

N-H Vibrations: The N-H stretching vibrations of the amino (-NH₂) and imino (=NH) groups are expected in the region of 3200-3500 cm⁻¹. The presence of intermolecular hydrogen bonding would cause these bands to be broad. nih.gov

C=N Vibrations: The stretching vibration of the C=N double bond in the imidamide group and within the naphthyridine ring will appear in the 1600-1680 cm⁻¹ region.

C=C and Aromatic Vibrations: The stretching vibrations of the C=C bonds within the aromatic system will give rise to several bands in the 1400-1600 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

The formation of intermolecular hydrogen bonds between the N-H protons of the imidamide group and the nitrogen atoms of the naphthyridine ring of adjacent molecules can significantly influence the vibrational frequencies. These interactions lead to a red-shift (lowering of frequency) and broadening of the N-H stretching bands, providing evidence for the association of molecules in the solid state. nih.govacs.org

Interactive Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR/Raman) |

| 3200-3500 | N-H stretch | Amine/Imine (H-bonded) | Medium-Strong (Broad)/Medium |

| 3000-3100 | C-H stretch | Aromatic | Medium/Strong |

| 1600-1680 | C=N stretch | Imidamide, Naphthyridine | Strong/Medium |

| 1400-1600 | C=C stretch | Aromatic Ring | Strong/Strong |

| 1550-1650 | N-H bend | Amine/Imine | Medium/Weak |

| 1200-1350 | C-N stretch | Imidamide | Medium/Medium |

X-ray Crystallography of this compound and its Complexes

While a specific, publicly available crystal structure of the free ligand this compound has not been identified in the searched literature, extensive crystallographic studies on closely related 1,8-naphthyridine derivatives and their metal complexes provide a strong basis for understanding its structural characteristics.

The conformation of the 1,8-naphthyridine core is typically planar, a feature that is expected to be maintained in this compound. The carboximidamide group at the 2-position introduces possibilities for different rotational isomers (rotamers) and tautomeric forms, which can significantly influence the crystal packing.

In the solid state, 1,8-naphthyridine derivatives often exhibit π-π stacking interactions, where the aromatic rings of adjacent molecules align. For instance, in some 1,8-naphthyridin-2(1H)-one derivatives, the interplanar separation between the naphthyridine ring systems has been measured to be approximately 3.246(1) Å, with a centroid-centroid distance of 3.825(2) Å, indicating significant stacking interactions that contribute to the stability of the crystal lattice. rsc.org The presence of both hydrogen bond donors (the -NH2 group of the carboximidamide) and acceptors (the naphthyridine nitrogen atoms and the imine nitrogen) in this compound suggests that its crystal packing will be dominated by a robust network of hydrogen bonds, in addition to these stacking interactions.

Hydrogen bonding plays a pivotal role in the supramolecular assembly of 1,8-naphthyridine derivatives. The 2-amino-1,8-naphthyridine moiety, which is structurally related to the carboximidamide group, is well-known for its ability to form specific hydrogen bonding patterns, for example with guanine (B1146940) in DNA. This highlights the potential for this compound to engage in intricate hydrogen bonding networks.

The carboximidamide group itself offers multiple sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the imine nitrogen can act as a hydrogen bond acceptor. These interactions, along with the hydrogen bond accepting capabilities of the naphthyridine ring nitrogens, would likely lead to the formation of complex three-dimensional supramolecular architectures. In hydrated forms of related compounds, water molecules have been observed to mediate hydrogen bonding, creating extended chains and further stabilizing the crystal structure. rsc.org

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Amidine N-H | Naphthyridine N1 | Intermolecular |

| Amidine N-H | Naphthyridine N8 | Intermolecular |

| Amidine N-H | Amidine N (imine) | Intermolecular |

| Amidine N-H | Solvent (e.g., water) O | Solvate formation |

The 1,8-naphthyridine scaffold is a well-established binucleating ligand in coordination chemistry, capable of binding to one or two metal centers through its two nitrogen atoms. researchgate.net The addition of the carboximidamide group at the 2-position in this compound provides an additional coordination site, allowing it to act as a bidentate or even a tridentate ligand.

The carboximidamide group can coordinate to a metal through its imine nitrogen, forming a stable five-membered chelate ring with the N1 nitrogen of the naphthyridine core. This bidentate N,N-chelation is a common coordination mode for ligands of this type. The potential for the amino group to also participate in coordination, or for the entire ligand to bridge two metal centers, adds to the structural diversity of its potential metal complexes.

Table 2: Expected Coordination Parameters in Metal Complexes of this compound (based on related structures)

| Metal Center | Coordination Geometry | Potential Ligand Binding Modes |

| Pd(II) | Square Planar | Bidentate (Nnaphthyridine, Nimidamide) |

| Cu(II) | Square Planar, Octahedral | Bidentate, Bridging |

| Zn(II) | Tetrahedral, Octahedral | Bidentate |

| Re(I) | Octahedral | Bidentate |

The study of such metal complexes is an active area of research, driven by their potential applications in catalysis, materials science, and medicinal chemistry. rsc.org

Computational and Theoretical Chemistry Studies on 1,8 Naphthyridine 2 Carboximidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in delineating the fundamental electronic characteristics and predicting the reactivity of 1,8-naphthyridine (B1210474) derivatives. These methods allow for a detailed understanding of the molecule at an atomic and electronic level.

| Computational Parameter | Description | Relevance to 1,8-Naphthyridine-2-carboximidamide |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability and susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Reflects the molecule's electron-accepting capability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally suggests higher chemical reactivity and lower kinetic stability. tandfonline.com |

| NBO Analysis | Natural Bond Orbital analysis. | Reveals details about intramolecular charge transfer and orbital overlaps, such as between π and π* orbitals. tandfonline.com |

Prediction of Spectroscopic Properties

Computational chemistry is also a valuable tool for predicting the spectroscopic signatures of 1,8-naphthyridine derivatives, which aids in their experimental identification and characterization. By calculating vibrational frequencies, it is possible to generate theoretical Infrared (IR) spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to help interpret experimental data. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, thereby generating theoretical Ultraviolet-Visible (UV-Vis) absorption spectra. For instance, a study on novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives demonstrated that TD-DFT calculations could successfully support the assignment of experimentally observed electronic absorption spectra, attributing a maximum absorption at approximately 390 nm to a π→π* transition. researchgate.netias.ac.in

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs (focus on mechanistic parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies can be pivotal in identifying the key structural features—or mechanistic parameters—that dictate their biological effects. ekb.eg These parameters often include electronic properties (like atomic charges and dipole moments), steric factors (such as molecular volume and surface area), and hydrophobicity (often represented by logP). By constructing a reliable QSAR model, it becomes possible to forecast the activity of new, untested analogs, which in turn facilitates the rational design of more potent and selective molecules.

In Silico Prediction of Binding Modes and Molecular Interactions with Biological Targets

A primary objective of computational studies on this compound and its analogs is to understand their interactions with biological targets at a molecular level. ekb.eg Molecular docking is a frequently used technique to predict the most favorable binding orientation of a ligand within the active site of a receptor. rsc.org These docking studies can identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex formed between the ligand and the receptor. For example, in a study of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, molecular docking was used to investigate the binding pattern in the active site of the enoyl-ACP reductase (InhA) from M. tuberculosis. rsc.org The carboximidamide group and the nitrogen atoms in the naphthyridine ring of the title compound are anticipated to be key points of interaction. The insights from these in silico predictions are highly valuable for guiding structure-based drug design efforts.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a potent tool for unraveling the mechanisms of chemical reactions involving 1,8-naphthyridines. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, as well as calculate the activation energies for various reaction pathways. This information is crucial for understanding both the synthesis of the molecule and its potential metabolic fate. For instance, computational studies can illuminate the intricacies of the Friedländer annulation, a common reaction for synthesizing the 1,8-naphthyridine core. acs.org A plausible mechanism for the formation of a related (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione involves a cross-aldol condensation (Claisen-Schmidt condensation), where the enolate of 1,8-naphthyridine-2,4(1H,3H)-dione attacks the electrophilic carbonyl center of 4-bromo benzaldehyde. tandfonline.com

Reactivity and Transformation of 1,8 Naphthyridine 2 Carboximidamide

Electrophilic and Nucleophilic Reactivity of the Naphthyridine Core

The 1,8-naphthyridine (B1210474) ring system is characterized by its electron-deficient nature, a consequence of the presence of two nitrogen atoms within the aromatic framework. This inherent electronic property renders the carbon atoms of the naphthyridine core susceptible to nucleophilic attack. The positions most prone to nucleophilic substitution are typically those adjacent to the ring nitrogens. Conversely, electrophilic substitution on the 1,8-naphthyridine ring is generally more challenging and often requires harsh reaction conditions or the presence of activating groups.

The reactivity of the 1,8-naphthyridine core in 1,8-Naphthyridine-2-carboximidamide is modulated by the electronic influence of the 2-carboximidamide substituent. This group can exert both inductive and resonance effects, further influencing the electron density distribution across the ring system and thereby directing the regioselectivity of incoming electrophiles or nucleophiles.

Chemical Transformations of the Imidamide Moiety: Hydrolysis, Derivatization, and Tautomerism

The imidamide functional group, also known as an amidine, is a versatile moiety capable of undergoing a variety of chemical transformations.

Hydrolysis: The imidamide group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds to yield the corresponding carboxylic acid, 1,8-naphthyridine-2-carboxylic acid nih.gov, or the carboxamide, 1,8-naphthyridine-2-carboxamide (B11912762), depending on the reaction conditions. The hydrolysis of a related 1,8-naphthyridine di-N-oxide has been reported to yield a 2-hydroxy derivative, which exists in equilibrium with its cyclic hydroxamic acid form. sci-hub.se

Derivatization: The imidamide moiety offers several avenues for derivatization. The nitrogen atoms of the imidamide can act as nucleophiles, allowing for reactions such as acylation and alkylation. Furthermore, amidines can be synthesized from nitriles via the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid. researchgate.net This suggests that the 2-cyano-1,8-naphthyridine could serve as a precursor to this compound and its derivatives. The imidamide can also be prepared from the reaction of amines with imidoyl chlorides or other activated amide derivatives. organic-chemistry.org

Tautomerism: The imidamide group can exhibit tautomerism, existing in equilibrium between different isomeric forms. For this compound, this can involve the migration of a proton between the nitrogen atoms of the imidamide group. Additionally, the potential for tautomerism extends to the 1,8-naphthyridine ring itself, particularly when substituted with hydroxyl or amino groups. rsc.orgresearchgate.net Studies on substituted 1,8-naphthyridines have shown that they can exist as a mixture of tautomers in solution, with the equilibrium being influenced by factors such as solvent polarity and temperature. rsc.orgresearchgate.net

Interactive Table: Potential Derivatization Reactions of the Imidamide Moiety

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl chloride, Anhydride | N-acylated amidine |

| Alkylation | Alkyl halide | N-alkylated amidine |

| Cyclization | Bifunctional electrophile | Heterocyclic derivative |

Transition Metal-Catalyzed Reactions Involving this compound as a Ligand or Substrate

The 1,8-naphthyridine framework is a well-established bidentate chelating ligand in coordination chemistry, capable of binding to a variety of transition metals. nih.govresearchgate.netnih.gov The presence of the 2-carboximidamide group in this compound provides an additional coordination site, allowing for potentially more complex and robust metal-ligand interactions.

C-H Functionalization Reactions

Transition metal-catalyzed C-H functionalization represents a powerful tool for the direct modification of the 1,8-naphthyridine scaffold. While specific examples involving this compound are not extensively documented, related studies on 1,8-naphthyridine derivatives demonstrate the feasibility of such transformations. For instance, a transition metal-free α-methylation of 1,8-naphthyridines using DMSO as the methyl source has been developed, highlighting a practical approach to C-H functionalization at the position adjacent to a ring nitrogen. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are also widely employed for the functionalization of heterocyclic compounds and could be applied to halogenated derivatives of this compound. mdpi.com

Coordination Chemistry and Metal Complex Formation

The two nitrogen atoms of the 1,8-naphthyridine ring are ideally positioned to form a stable five-membered chelate ring upon coordination to a metal center. The carboximidamide group can also participate in coordination, either through its nitrogen atoms or by acting as a bridging ligand between two metal centers. This versatile coordination behavior makes this compound an attractive ligand for the construction of mono- and polynuclear metal complexes with interesting catalytic, photophysical, or magnetic properties. nih.govresearchgate.net For example, dinuclear copper complexes with 1,8-naphthyridine-based ligands have been investigated for their catalytic activity in oxidation reactions. researchgate.net

Interactive Table: Examples of Metal Complexes with 1,8-Naphthyridine Ligands

| Metal | Ligand Type | Application/Property | Reference |

| Cobalt | Halogenated Naphthyridines | Cross-coupling reactions | nih.gov |

| Copper | Dinaphthyridine-based ligand | Catalysis of water oxidation | researchgate.net |

| Palladium | 2-Ferrocenyl-1,8-naphthyridine | Catalysis of methoxycarbonylation | researchgate.net |

Photochemical and Electrochemical Properties and Transformations

The extended π-conjugated system of this compound suggests that it may possess interesting photochemical and electrochemical properties. Derivatives of 1,8-naphthyridine have been explored for their potential as blue-emitting materials in organic light-emitting diodes (OLEDs), indicating that the naphthyridine core can be a component of photoactive molecules. researchgate.net

Photochemical transformations could involve E/Z isomerization around the C=N double bond of the imidamide moiety or photoinduced tautomerism. nih.gov The electrochemical behavior of this compound is expected to be characterized by redox processes involving the naphthyridine ring system. The electron-deficient nature of the ring suggests that it will be more readily reduced than oxidized. The specific redox potentials would be influenced by the nature of the substituents and the solvent system employed.

Supramolecular Chemistry and Self-Assembly Properties

The molecular structure of this compound is well-suited for participation in supramolecular chemistry and self-assembly. The molecule possesses multiple hydrogen bond donors (the -NH2 group of the imidamide) and acceptors (the nitrogen atoms of the naphthyridine ring and the imino nitrogen of the imidamide). This allows for the formation of intricate hydrogen-bonding networks, leading to the self-assembly of one-, two-, or three-dimensional supramolecular architectures. researchgate.netnih.gov

Furthermore, the planar aromatic naphthyridine core can engage in π-π stacking interactions, which can further stabilize the self-assembled structures. The combination of hydrogen bonding and π-π stacking can lead to the formation of well-ordered crystalline materials or gels with potential applications in materials science and nanotechnology. The ability of the 1,8-naphthyridine unit to coordinate with metal ions also opens up the possibility of forming metallo-supramolecular assemblies. rsc.org

Biological and Biochemical Interactions of 1,8 Naphthyridine 2 Carboximidamide: Mechanistic Insights

Receptor Binding and Signaling Pathway Modulation (In Vitro Cellular Mechanistic Studies)

In vitro studies on 1,8-naphthyridine (B1210474) derivatives highlight their potential to interact with various cellular targets and modulate key signaling pathways.

Investigation of Specific Receptor Subtype Interactions

Research into the 1,8-naphthyridine scaffold has revealed interactions with specific receptor subtypes, most notably cannabinoid receptors. A series of 1,8-naphthyridin-2-(1H)-one-3-carboxamide derivatives were developed and evaluated for their binding affinity to cannabinoid type 1 (CB₁) and type 2 (CB₂) receptors. nih.govrsc.orgresearchgate.net These studies aimed to create selective fluorescent ligands to better understand CB₂ receptor expression and signaling. rsc.orgresearchgate.net

One study reported a fluorescent ligand based on this scaffold with a high affinity for the human CB₂ receptor (hCB₂ pKᵢ = 6.33 ± 0.02). nih.govrsc.orgresearchgate.net Molecular modeling suggested that substituents at the C3 position could be directed out of the CB₂ receptor, providing a site for linker and fluorophore attachment without disrupting receptor binding. nih.govrsc.orgresearchgate.net Functional assays showed that some of these derivatives act as inverse agonists at the CB₂ receptor, indicated by an increase in cyclic AMP (cAMP) levels. nih.gov

Table 1: Receptor Binding Affinity of Selected 1,8-Naphthyridine Derivatives This table presents data for 1,8-naphthyridin-2-(1H)-one-3-carboxamide derivatives, not 1,8-Naphthyridine-2-carboximidamide.

| Compound Type | Receptor | Binding Affinity (pKᵢ) | Functional Activity |

|---|---|---|---|

| N1-linked naphthyridinone | CB₂ | 7.26 ± 0.04 | Inverse Agonist |

| C3-linked fluorescent ligand | CB₂ | 6.33 ± 0.02 | Not specified |

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, ROS generation)

A novel 1,8-naphthyridine-2-carboxamide (B11912762) derivative, HSR2104, has been shown to attenuate inflammatory responses by modulating key intracellular signaling pathways in lipopolysaccharide (LPS)-treated BV2 microglial cells. nih.gov This study provides a clear example of how the 1,8-naphthyridine scaffold can influence inflammatory processes.

The key findings include:

ROS Generation: The compound significantly suppressed the generation of intracellular reactive oxygen species (ROS) induced by LPS. nih.gov

NF-κB Pathway: HSR2104 was found to inhibit the nuclear translocation of nuclear factor-κB (NF-κB), a critical regulator of inflammatory gene expression. This was achieved by preventing the phosphorylation of the inhibitor kappa Bα (IκBα). nih.gov

Upstream Signaling: The study further demonstrated that the compound reduced the expression of Toll-like receptor 4 (TLR4) and its downstream adaptor protein, myeloid differentiation factor 88 (MyD88), which are upstream of the NF-κB pathway. nih.gov

These results suggest that derivatives of the 1,8-naphthyridine-2-carboxamide structure can exert anti-inflammatory effects by targeting the TLR4/Myd88/NF-κB signaling axis and reducing oxidative stress. nih.gov

Protein-Ligand Interaction Studies and Binding Thermodynamics (In Vitro)

Direct protein-ligand interaction and thermodynamic studies for this compound are not available. However, the methodologies for such studies are well-established and have been applied to other heterocyclic compounds.

Biophysical Techniques for Binding Affinity and Kinetics (e.g., ITC, SPR)

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful label-free techniques used to quantify the binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of interactions between a small molecule and a target protein.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution containing the protein, and the resulting heat changes are measured to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. The binding of a ligand flowing over the surface causes a measurable response, allowing for the real-time determination of association (kₐ) and dissociation (k₋) rate constants, from which the binding affinity (K₋) can be calculated.

While no specific ITC or SPR data exists for this compound, these techniques would be essential for characterizing its binding to any identified protein targets.

Structural Analysis of Protein-Compound Complexes (e.g., X-ray Co-crystallography, Cryo-EM)

Determining the three-dimensional structure of a compound bound to its protein target is crucial for understanding the mechanism of action and for structure-based drug design.

X-ray Co-crystallography: This technique can provide high-resolution atomic details of the binding site, revealing the specific amino acid residues involved in the interaction, the conformation of the bound ligand, and the network of hydrogen bonds, and hydrophobic and electrostatic interactions.

Cryo-Electron Microscopy (Cryo-EM): This method is increasingly used for large protein complexes and can determine structures without the need for crystallization.

Molecular docking studies have been performed on other analogues, such as 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, to predict their binding mode within the active site of enzymes like the enoyl-ACP reductase (InhA) from M. tuberculosis. rsc.org Such computational studies, while valuable, await confirmation from experimental structural techniques like X-ray crystallography or Cryo-EM for a definitive understanding of the interaction.

Cellular Uptake and Subcellular Localization Mechanisms (In Vitro)

There is no specific information regarding the cellular uptake or subcellular localization of this compound. Research on other scaffolds, such as 1,8-naphthalimide derivatives (a structurally related but distinct class of compounds), has utilized their inherent fluorescence for cellular imaging. mdpi.commdpi.com These studies have successfully visualized the localization of compounds to specific organelles like lysosomes, demonstrating the utility of fluorescence microscopy in determining the subcellular distribution of novel molecules. mdpi.com For a non-fluorescent compound like this compound, uptake could be quantified using methods like liquid chromatography-mass spectrometry (LC-MS) on cell lysates, while its localization might be inferred through activity assays on subcellular fractions or by developing fluorescently-tagged analogues.

Structure Activity Relationship Sar Studies of 1,8 Naphthyridine 2 Carboximidamide Derivatives

Systematic Modification of the Naphthyridine Skeleton and its Impact on Mechanistic Biological Activity

Systematic modification of the 1,8-naphthyridine (B1210474) skeleton has been a cornerstone of efforts to develop novel therapeutic agents. Research has shown that even minor alterations to the core structure can significantly impact biological activity and mechanism of action. Studies on closely related 1,8-naphthyridin-2(1H)-one-3-carboxamides, for instance, have provided a wealth of SAR data that informs the potential of the 1,8-naphthyridine-2-carboximidamide scaffold.

Key modifications to the naphthyridine ring system and their observed biological impacts include:

Substitution at N-1: Introducing substituents at the N-1 position of the naphthyridine ring has been shown to be a critical determinant of activity. In studies on 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as cannabinoid receptor 2 (CB2) agonists, the presence of a benzyl (B1604629) group at N-1 was found to be highly favorable for potent and selective CB2 binding. nih.gov

Substitution at C4: The C4 position offers another site for modification. The introduction of a 4-hydroxy group into the 1,8-naphthyridin-2(1H)-one scaffold has been explored as a strategy to create new series of CB2 ligands. nih.gov

Substitution at C7: In the broader class of quinolones, to which naphthyridines are related, chemical modifications at the C7 position have been instrumental in converting antibacterial agents into potent anticancer analogs. dntb.gov.ua This suggests that the C7 position of the 1,8-naphthyridine skeleton is a promising site for introducing diversity to modulate biological activity.

Phenyl Substitution at C2: The synthesis of 2-phenyl-1,8-naphthyridine (B10842077) derivatives has yielded compounds with significant cytotoxic activity against human liver carcinoma cell lines (HepG2). ekb.eg This highlights the importance of the substituent at the C2 position, where the carboximidamide group is located in the primary compound of interest.

Table 1: Impact of Naphthyridine Skeleton Modifications on Biological Activity

| Position of Modification | Substituent/Modification | Observed Biological Impact | Reference |

|---|---|---|---|

| N-1 | Benzyl group | Enhanced affinity and selectivity for the CB2 receptor. nih.gov | nih.gov |

| C2 | Phenyl group | Showed cytotoxic activity against HepG2 liver carcinoma cells. ekb.eg | ekb.eg |

| C4 | Hydroxy group | Generated novel scaffolds for promising CB2 ligands. nih.gov | nih.gov |

| C7 | Various (in related quinolones) | Can transform antibacterial compounds into anticancer agents. dntb.gov.ua | dntb.gov.ua |

Mechanistically, 1,8-naphthyridine derivatives are known to act through various pathways. For example, some derivatives function as inhibitors of DNA gyrase (topoisomerase), a mechanism shared with fluoroquinolone antibiotics, which explains their antibacterial properties. mdpi.com Others have been shown to induce a concentration-dependent decrease in cell viability in cancer cell lines through receptor-mediated actions. nih.govnih.gov

Exploration of Substituent Effects on the Imidamide Functionality and its Influence on Molecular Interactions

The imidamide (or the closely related amide) functionality at the C2 or C3 position is a crucial pharmacophoric feature that directly engages with biological targets. Modifications to this group can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. ontosight.ai

In the development of 1,8-naphthyridine-3-carboxamide derivatives, the substituents on the amide nitrogen were found to be critical for biological activity. nih.gov For example:

N-Dipropyl Substitution: The presence of N,N-dipropyl groups on the carboxamide nitrogen increases the compound's lipophilicity, which can alter its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai

Cyclic Aliphatic Substituents: A carboxy-4-methylcyclohexylamide substituent at the C3-carboxamide was a key feature of a highly potent and selective CB2 agonist, demonstrating that bulky, lipophilic groups can be well-tolerated and even beneficial for affinity. nih.gov

These findings underscore the importance of the group attached to the core scaffold. The imidamide functionality, with its distinct electronic and hydrogen-bonding capabilities compared to a carboxamide, offers further opportunities for tailored interactions. The basic nature of the imidamide can facilitate strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site, a different mode of interaction than the hydrogen bonding typically seen with carboxamides.

Table 2: Influence of Carboxamide/Imidamide Substituents on Molecular Properties

| Functionality | Substituent | Observed Influence | Reference |

|---|---|---|---|

| C3-Carboxamide | N,N-dipropyl | Increases lipophilicity, potentially influencing pharmacokinetic properties. ontosight.ai | ontosight.ai |

| C3-Carboxamide | Carboxy-4-methylcyclohexylamide | Contributed to subnanomolar CB2 affinity and high selectivity. nih.gov | nih.gov |

| C3-Carboxamide | Various aromatic/heterocyclic rings | Led to compounds with high cytotoxicity against multiple cancer cell lines. nih.gov | nih.gov |

Rational Design Principles for Enhanced Target Selectivity and Affinity (Based on SAR)

The wealth of SAR data from 1,8-naphthyridine derivatives has enabled the application of rational design principles to create compounds with improved potency and selectivity. nih.govnih.gov A key goal is often to maximize affinity for a desired target while minimizing off-target effects.

One of the most successful examples of this approach is the development of selective CB2 receptor agonists. nih.gov Starting from a lead series of 1,8-naphthyridin-4(1H)-on-3-carboxamides, researchers designed a new series of 1,8-naphthyridin-2(1H)-on-3-carboxamides. By systematically studying the effects of substituents at the N-1 and C-3 positions, they identified key structural features that governed affinity and selectivity. This led to the discovery of compounds with subnanomolar CB2 affinity and over 200-fold selectivity against the CB1 receptor. nih.gov

The core principles derived from these SAR studies include:

Scaffold Optimization: Shifting the core from a 1,8-naphthyridin-4-one to a 1,8-naphthyridin-2-one scaffold proved to be a successful strategy for developing highly potent CB2 agonists. nih.gov

Targeting Specific Pockets: The combination of a benzyl group at N-1 and a large, lipophilic amide substituent at C-3 was optimal for high-affinity binding to the CB2 receptor, suggesting these groups occupy specific binding pockets. nih.gov

Leveraging Molecular Docking: Computational docking studies can be used to visualize how different substituents on the naphthyridine scaffold interact with amino acid residues in the target's binding site. This allows for the prediction of which modifications are most likely to improve binding affinity and selectivity. researchgate.net

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies Applied to Naphthyridine Scaffolds

Fragment-Based Drug Discovery (FBDD) and scaffold hopping are modern medicinal chemistry strategies that have been successfully applied to the 1,8-naphthyridine scaffold. nih.govniper.gov.in

Fragment-Based Drug Discovery (FBDD) starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. nih.govopenaccessjournals.com These fragments are then grown, linked, or merged to create more potent, lead-like molecules. researchgate.net The 1,8-naphthyridine core itself can be considered a large fragment or a scaffold onto which other fragments (substituents) are attached. The "scaffold decorator" model, where a core scaffold is modified with various small groups, is an approach that aligns with the principles of FBDD. nih.gov

Scaffold Hopping involves replacing a central molecular core with a structurally different one while retaining the key pharmacophoric features necessary for biological activity. niper.gov.in This strategy is used to discover novel classes of compounds, improve properties, or circumvent existing patents. A clear example involving the 1,8-naphthyridine scaffold was the use of 1,8-naphthyridin-2(1H)-on-3-carboxamides as a lead class to develop new series of compounds based on different heterocyclic cores, such as:

Quinolin-2(1H)-on-3-carboxamides

4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides

1,2-dihydro-2-oxopyridine-3-carboxamides

These new series were also found to be suitable scaffolds for developing promising CB2 ligands, demonstrating the success of the scaffold hopping strategy. nih.gov This approach allows researchers to explore new chemical space while leveraging the SAR knowledge gained from the original scaffold.

Emerging Applications and Future Directions in 1,8 Naphthyridine 2 Carboximidamide Research

Development as Molecular Probes and Research Tools for Biological Systems

The inherent ability of the 1,8-naphthyridine (B1210474) core to interact with biological macromolecules makes it an attractive scaffold for the development of molecular probes. While direct studies on 1,8-Naphthyridine-2-carboximidamide as a molecular probe are not yet prevalent, the potential is significant. The carboximidamide group, with its distinct hydrogen bonding capabilities and potential for protonation, could serve as a specific recognition element for biological targets such as enzymes and nucleic acids.

Compounds based on the 1,8-naphthyridine framework are known to interact with various enzymes and proteins. ontosight.ai The introduction of a carboximidamide functional group at the 2-position could enable the design of probes to investigate the active sites of enzymes, potentially elucidating molecular-level enzyme-substrate recognition processes. ontosight.ai Future research could focus on synthesizing fluorescently labeled versions of this compound to visualize these interactions within cellular systems, providing valuable tools for fundamental biological research.

Role in Chemical Genetics and Phenotypic Screening (In Vitro)

Chemical genetics utilizes small molecules to perturb protein function, offering a powerful approach to understanding biological pathways. Phenotypic screening, a key strategy in chemical genetics, involves testing a library of compounds for their ability to induce a specific phenotype in cells or organisms. nih.gov This approach is particularly useful for identifying compounds with novel mechanisms of action, especially in complex diseases like cancer. nih.gov

While direct phenotypic screening data for this compound is limited, studies on related 1,8-naphthyridine derivatives have demonstrated their potential in this area. For instance, various 1,8-naphthyridine-3-carboxamide and -3-carbonitrile derivatives have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines and for their anti-inflammatory and anti-mycobacterial activities. rsc.orgnih.gov These studies provide a strong rationale for the inclusion of this compound and its derivatives in future phenotypic screening campaigns. The unique structural and electronic properties imparted by the carboximidamide group may lead to the discovery of compounds with novel biological activities and therapeutic potential.

Table 1: In Vitro Biological Activities of Selected 1,8-Naphthyridine Derivatives

| Compound Class | Activity | Cell Line/Target | Key Findings | Reference |

| 1,8-Naphthyridine-3-carboxamides | Anticancer | HBL-100 (breast), KB (oral), SW-620 (colon) | Compound 12 showed high cytotoxicity in HBL-100 cells (IC₅₀=1.37µM). | nih.gov |

| 1,8-Naphthyridine-3-carboxamides | Anti-inflammatory | Dendritic cells | Modulation of cytokine and chemokine levels. | nih.gov |

| 1,8-Naphthyridine-3-carbonitriles | Anti-mycobacterial | Mycobacterium tuberculosis H37Rv | ANA-12 demonstrated prominent activity with a MIC of 6.25 µg/mL. | rsc.org |

Potential in Materials Science: Luminescent Probes, Sensors, and Coordination Polymers

The 1,8-naphthyridine moiety is an excellent ligand for the construction of coordination polymers and luminescent materials due to its nitrogen atoms, which can chelate metal ions. bohrium.com These materials have potential applications as luminescent sensors for detecting various analytes. bohrium.comrsc.org The incorporation of a carboximidamide group into the 1,8-naphthyridine scaffold could further enhance its coordination capabilities and introduce new functionalities for sensing applications.

Coordination polymers based on various organic ligands have been shown to be effective luminescent sensors for antibiotics, pesticides, and nitroaromatic compounds. bohrium.comrsc.org The design of such materials often relies on the specific interactions between the polymer framework and the analyte. The hydrogen bonding and charge distribution of the carboximidamide group in this compound could be exploited to create sensors with high selectivity and sensitivity for specific target molecules. Furthermore, the inherent luminescence of the 1,8-naphthyridine core can be modulated upon coordination or interaction with analytes, forming the basis for a sensor. nih.gov

Future Perspectives in Catalyst Design and Organocatalysis

The 1,8-naphthyridine scaffold has been employed in the design of novel catalysts. For instance, catalyst-free conditions have been developed for the synthesis of functionalized ontosight.airsc.orgnaphthyridine derivatives, highlighting the inherent reactivity of the system. rsc.org Additionally, the development of chiral organocatalysts is a rapidly growing field, and novel molecular designs are constantly being explored. nih.gov

The unique electronic properties and the potential for chirality in derivatives of this compound make it an intriguing candidate for the development of new organocatalysts. The carboximidamide group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for enantioselective catalysis. Future research could focus on synthesizing chiral derivatives of this compound and evaluating their performance in various asymmetric transformations. The design of bi ontosight.airsc.orgnaphthyridine ligands for potential photooxidation mediators in ruthenium complexes also points to the utility of this scaffold in catalysis. nih.gov

Integration with Advanced High-Throughput Screening (HTS) Methodologies in Mechanistic Studies

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology that allows for the rapid testing of thousands of compounds. nih.gov Integrating HTS with mechanistic studies can provide valuable insights into the mode of action of bioactive compounds. While no specific HTS studies on this compound have been reported, the potential for such investigations is clear.

Future research could involve the synthesis of a library of this compound derivatives and their screening against a panel of biological targets using HTS. This would not only accelerate the discovery of new lead compounds but also facilitate the elucidation of their mechanisms of action. For example, HTS could be used to identify derivatives that selectively inhibit a particular enzyme or disrupt a specific protein-protein interaction. Subsequent mechanistic studies could then unravel the molecular details of these interactions.

Challenges and Opportunities in the Academic Research Landscape of this compound

The primary challenge in the academic research landscape of this compound is the current lack of focused research on this specific compound. Much of the existing literature deals with the broader class of 1,8-naphthyridines, making it necessary to extrapolate the potential of the carboximidamide derivative. nih.govresearchgate.net The synthesis of this compound and its derivatives may also present synthetic challenges that need to be overcome to enable widespread investigation.

Despite these challenges, there are significant opportunities for academic researchers. The unique properties of the carboximidamide group, combined with the versatile 1,8-naphthyridine scaffold, open up numerous avenues for exploration in medicinal chemistry, materials science, and catalysis. The development of novel synthetic routes to this compound would be a valuable contribution to the field. Furthermore, the application of this compound and its derivatives in the areas outlined above could lead to the discovery of new scientific tools, materials, and therapeutic agents. The current scarcity of research on this specific compound means that there is a wealth of untapped potential waiting to be discovered.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,8-naphthyridine-2-carboximidamide derivatives, and how are reaction conditions optimized?

- The synthesis typically involves condensation reactions between aminopyridines and carbonyl-containing reagents. For example, microwave-assisted methods reduce reaction times and improve yields (e.g., cyclization of indolo[2,3-b]dibenzo[b,g][1,8]naphthyridines under microwave irradiation) . Optimization includes varying solvents (e.g., anhydrous DCM), catalysts (e.g., CDI for amidation), and temperature (reflux conditions for 12–24 hours) . Elemental analysis (C, H, N) and melting point determination are critical for verifying purity .

Q. How are 1,8-naphthyridine derivatives characterized structurally and functionally?

- Structural elucidation relies on mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 551 M⁺) and spectroscopic methods (¹H/¹³C NMR) for functional group assignment . Stability under acidic/alkaline conditions is assessed via hydrolysis studies (e.g., 9M H₂SO₄ at 130°C converts nitriles to carboxylic acids) . Biological screening involves in vitro cytotoxicity assays (e.g., MCF7 cell line testing) and enzyme-linked immunosorbent assays (ELISA) for inflammatory mediators like NO, TNF-α, and IL-6 .

Q. What in vitro models are used to evaluate the biological activity of 1,8-naphthyridine derivatives?

- Common models include:

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF7) with IC₅₀ calculations .

- Anti-inflammatory activity : LPS-stimulated BV2 microglial cells to measure NF-κB pathway inhibition and cytokine production .

- Enzyme inhibition : Alkaline phosphatase (ALP) and carbonic anhydrase (CA) assays using spectrophotometric methods .

Advanced Research Questions

Q. How do reaction mechanisms explain unexpected byproducts in 1,8-naphthyridine synthesis?

- Side reactions often arise from intermediate instability. For instance, attempts to synthesize 1,8-naphthyridinones from 6-aminopyridone and phenacyl cyanide yielded 6-amino-3-cyano-1,4-dimethylpyridone due to intermediate degradation under basic conditions . Computational studies (DFT, frontier orbital analysis) can predict reactivity and guide condition adjustments to favor desired pathways .

Q. What strategies address stability challenges in 1,8-naphthyridine derivatives during biological assays?

- Stability is influenced by substituents and pH. For example, electron-withdrawing groups (e.g., -CN) enhance resistance to hydrolysis. Pre-formulation studies in PBS at physiological pH (7.4) and accelerated degradation tests (e.g., 40°C/75% RH) identify optimal storage conditions .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data?

- Contradictions may arise from assay variability or substituent effects. For example, fluorinated derivatives show divergent cytotoxicity and anti-inflammatory activity due to differences in cell permeability and target engagement . Meta-analyses of SAR datasets, coupled with molecular docking (e.g., Discovery Studio, AutoDock), clarify substituent contributions to binding affinity .

Q. What advanced computational methods support the design of 1,8-naphthyridine-based inhibitors?

- Molecular docking : Simulates ligand-enzyme interactions (e.g., ALP/CA active sites) using software like Discovery Studio .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian basis sets (6-31G*) to optimize reactivity .

- Molecular dynamics (MD) : Evaluates conformational stability in aqueous environments over nanosecond timescales .

Q. How are hybrid 1,8-naphthyridine scaffolds engineered for multifunctionality (e.g., fluorescence, metal chelation)?

- Functionalization with fluorophores (e.g., 1,8-naphthalimide) enables applications in Cu²⁺ sensing and lysosome tracking . Substituents like carboxamide or hydroxy groups facilitate metal coordination, validated via UV-Vis titration and X-ray crystallography .

Methodological Considerations

- Data Contradiction Analysis : Compare results across multiple assays (e.g., cytotoxicity vs. anti-inflammatory activity) and validate hypotheses using orthogonal techniques (e.g., siRNA knockdown to confirm target relevance) .

- Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for open research data, particularly in health-related studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.